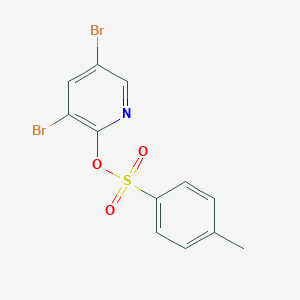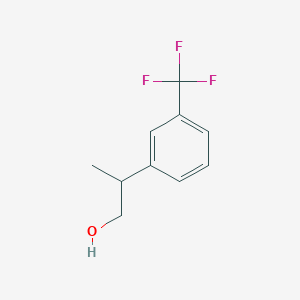![molecular formula C13H8F3N3O4 B13481787 (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)
(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate is a compound with significant applications in chemical biology and materials science. It is known for its unique structure, which includes a diazirine ring and a trifluoromethyl group, making it a valuable tool in photoaffinity labeling and other biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate typically involves the reaction of 3-(trifluoromethyl)diazirine with 2,5-dioxopyrrolidin-1-yl benzoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazirine ring allows for substitution reactions, particularly under UV light.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the identification of protein-ligand interactions.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical probes.
Mécanisme D'action
The compound exerts its effects primarily through the diazirine ring, which can form covalent bonds with target molecules upon exposure to UV light. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Dioxopyrrolidin-1-yl) 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
- (3-(1,1-Difluoroprop-2-yn-1-yl)-3H-diazirin-3-yl)methanol
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate is unique due to its specific combination of a diazirine ring and a trifluoromethyl group, which enhances its stability and reactivity under UV light. This makes it particularly valuable for photoaffinity labeling and other applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C13H8F3N3O4 |
|---|---|
Poids moléculaire |
327.21 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)12(17-18-12)8-3-1-2-7(6-8)11(22)23-19-9(20)4-5-10(19)21/h1-3,6H,4-5H2 |
Clé InChI |
RFNLEGVSHWYYKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C3(N=N3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)





![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)

